molecular formula C18H24N2O3 B2679954 N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)cyclohexanecarboxamide CAS No. 922128-36-7

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)cyclohexanecarboxamide

Cat. No. B2679954
CAS RN: 922128-36-7
M. Wt: 316.401
InChI Key: PKKAKYOPLLHCDK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C20H22N2O3. The molecular weight is 338.407. The exact structure would require more specific information or a detailed spectroscopic analysis.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can include its melting point, boiling point, density, and solubility. Unfortunately, these specific details for this compound are not available in the search results .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Research highlights the synthesis and chemical transformations of tetrahydrobenzofuran derivatives and their conversion into various compounds through oxidation processes. This work provides a foundation for understanding how related compounds can be synthesized and modified for potential applications (Levai et al., 2002).

Radioligand Development for Imaging

  • Another study focused on the development of fluorine-18-labeled 5-HT1A antagonists, suggesting applications in medical imaging and the study of neurotransmitter systems. These compounds were evaluated for their biological properties, indicating the potential use of structurally related compounds in diagnostic imaging (Lang et al., 1999).

Novel Cyclic Dipeptidyl Ureas

  • Research on the synthesis of novel cyclic dipeptidyl ureas points to the exploration of new chemical entities with potential therapeutic applications. These compounds represent a new class of pseudopeptidic triazines, which may have implications for drug development (Sañudo et al., 2006).

Antimicrobial and Antibacterial Agents

  • A study on the design, synthesis, and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones as antibacterial agents underscores the role of synthetic chemistry in developing new antimicrobial compounds. This research suggests a potential application area for related compounds in combating bacterial infections (Palkar et al., 2017).

Novel Sulfonamides and Carbonic Anhydrase Inhibitors

  • A novel approach to creating [1,4]oxazepine-based primary sulfonamides as carbonic anhydrase inhibitors highlights the medicinal chemistry applications of such compounds. The research demonstrates how the primary sulfonamide group can facilitate the construction of complex heterocycles with significant enzyme inhibition properties (Sapegin et al., 2018).

properties

IUPAC Name

N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-2-20-10-11-23-16-9-8-14(12-15(16)18(20)22)19-17(21)13-6-4-3-5-7-13/h8-9,12-13H,2-7,10-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKKAKYOPLLHCDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)cyclohexanecarboxamide

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